molecular formula C18H17N3O2S B5862101 N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide CAS No. 6153-24-8

N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide

Cat. No.: B5862101
CAS No.: 6153-24-8
M. Wt: 339.4 g/mol
InChI Key: TWKPMYFBMWBNSI-KPKJPENVSA-N
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Description

N-({[4-(Acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide (CAS: 412963-67-8) is a synthetic acrylamide derivative with a carbonothioylurea linkage and a 4-acetylamino phenyl substituent. Its IUPAC name is (2E)-N-[(4-acetylphenyl)carbamothioyl]-3-phenylprop-2-enamide, and it is used as a biochemical and pharmaceutical intermediate . Its synthesis likely follows routes analogous to other acrylamide derivatives, involving condensation reactions between activated carbonyl precursors and amines or thioamides .

Properties

IUPAC Name

(E)-N-[(4-acetamidophenyl)carbamothioyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-13(22)19-15-8-10-16(11-9-15)20-18(24)21-17(23)12-7-14-5-3-2-4-6-14/h2-12H,1H3,(H,19,22)(H2,20,21,23,24)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKPMYFBMWBNSI-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359538
Record name ZINC00586963
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6153-24-8
Record name ZINC00586963
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide typically involves the reaction of 4-acetylaminophenyl isothiocyanate with 3-phenylacrylamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where they undergo the necessary chemical reactions, and the product is subsequently purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features and Modifications

The compound shares structural motifs with several acrylamide derivatives, including:

  • Acrylamide backbone : Common to all compared compounds.
  • Substituent diversity: Variations in aromatic rings (phenyl, quinoline, thienyl), halogenation, and functional groups (acetyl, chloro, nitro).
Table 1: Key Structural Differences Among Acrylamide Derivatives
Compound Name Core Structure Key Substituents Notable Features
N-({[4-(Acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide Acrylamide + carbonothioylurea 4-Acetylamino phenyl, phenyl Carbonothioyl linkage enhances hydrogen bonding
N-{[(2-Bromo-4-nitrophenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide (Compound 48) Acrylamide + carbonothioylurea 2-Bromo-4-nitrophenyl, 2-thienyl Thienyl group may alter electronic properties; nitro group increases reactivity
(E)-3-(6-Bromoquinolin-4-yl)-N-phenylacrylamide (6o) Acrylamide 6-Bromoquinoline, phenyl Quinoline moiety improves π-π stacking; bromo enhances lipophilicity
Acryloylfentanyl Acrylamide + piperidine Phenethylpiperidine, phenyl Targets opioid receptors; piperidine enhances CNS penetration
2-(Acetylamino)-N-(4-methylphenyl)-3-phenylacrylamide Acrylamide 4-Methylphenyl, phenyl Methyl group increases hydrophobicity vs. acetyl

Pharmacokinetic and Toxicological Considerations

  • Lipophilicity: The 4-acetylamino group in the target compound may balance solubility and membrane permeability, whereas halogenated derivatives (e.g., 6o, Compound 48) show higher logP values, risking toxicity .
  • Acryloylfentanyl : Rapid crossing of the blood-brain barrier due to its piperidine group but associated with respiratory depression and fatalities .

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